5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole
Description
Properties
IUPAC Name |
2-[(5-bromoindol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-10-13(15)4-5-14(12)16/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRZSFZJSFACHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Indole at the 5-Position
Bromination of indole derivatives often employs electrophilic aromatic substitution. In the case of 5-bromoindole synthesis, methods include:
-
N-Bromosuccinimide (NBS) in DMF : Provides regioselective bromination at the 5-position with yields up to 85%.
-
Bromine in Acetic Acid : Yields crude 5-bromoindole but requires rigorous purification due to polybrominated byproducts.
Patent CN103387530A details a steam distillation method for purifying 5-bromoindole crude products, achieving >99% purity by combining aqueous distillation with organic solvent extraction. For instance, distilling a 50–98% crude product in water at 100–160°C, followed by ethyl acetate extraction and crystallization, eliminates pigments and bromide residues.
Nitrogen Protection Using SEM Groups
The SEM group is introduced to shield the indole nitrogen during subsequent reactions. This involves deprotonation followed by alkylation with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride).
Optimization of Protection Conditions
-
Base Selection : Sodium hydride (NaH) or diisopropylethylamine (DIEA) in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) facilitates efficient deprotonation.
-
Solvent Effects : Aprotic solvents like THF or MTBE enhance reaction rates by stabilizing the intermediate alkoxide. Patent US20080319205A1 highlights MTBE’s utility in analogous protection reactions due to its low polarity and high boiling point.
Table 1: Comparison of SEM Protection Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0–25 | 78 |
| DIEA | MTBE | 25–40 | 82 |
| KOtBu | DMF | 40–60 | 65 |
Integrated Synthesis of this compound
Stepwise Procedure
-
Bromination : React indole with NBS (1.1 equiv) in DMF at 0°C for 4 hours.
-
Purification : Subject the crude 5-bromoindole to steam distillation at 120°C, followed by ethyl acetate extraction and crystallization.
-
SEM Protection : Add SEM-Cl (1.2 equiv) to a suspension of 5-bromoindole and NaH in MTBE. Stir at 25°C for 12 hours.
-
Workup : Quench with aqueous NH4Cl, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Challenges and Solutions
-
Byproduct Formation : Over-alkylation is mitigated by controlling SEM-Cl stoichiometry and reaction time.
-
Moisture Sensitivity : SEM-Cl reacts vigorously with water; thus, anhydrous conditions are critical.
Advanced Purification Techniques
Chromatographic vs. Crystallization Methods
Silica gel chromatography remains the gold standard for final product purification, but steam distillation (as in CN103387530A) significantly improves intermediate purity. For example, distilling 5-bromoindole crude product at 110–120°C reduces impurities from 5% to <0.2%.
Solvent Selection for Crystallization
-
Ethyl Acetate : Yields colorless crystals but requires low temperatures (−20°C).
-
Toluene : Effective for high-temperature recrystallization but may retain residual pigments.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 5 undergoes substitution reactions with nucleophiles, particularly in palladium-catalyzed cross-couplings:
Key Reactions:
-
Sonogashira Coupling :
Reacts with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of PdCl₂(PPh₃)₂ and CuI, forming 5-alkynyl derivatives .
| Reaction Type | Catalyst System | Typical Yield | Reference |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, CuI | 75–92% | |
| Sonogashira | PdCl₂(PPh₃)₂ | 85–90% |
SEM Group Deprotection
The SEM group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl), regenerating the free indole NH group :
text1-SEM-indole + TFA → 1H-Indole + SEM-OTf
Conditions :
Electrophilic Substitution
After SEM deprotection, the indole ring undergoes electrophilic reactions preferentially at position 3:
-
Friedel–Crafts Alkylation :
Reacts with aldehydes in the presence of TMSOTf to form 3-alkylated indoles . -
Nitration/Sulfonation :
Limited by the electron-withdrawing bromine, but feasible under mild conditions.
Reductive Transformations
The bromine can be reduced via catalytic hydrogenation (Pd/C, H₂) or using NaBH₄/CuI systems, yielding 5-debromoindole derivatives.
Functionalization via Lithiation
Directed ortho-metalation (DoM) at position 4 is feasible using LDA or LiTMP, enabling introduction of electrophiles (e.g., aldehydes, ketones) .
Stability Considerations
-
Thermal Stability : Stable below 150°C; decomposes at higher temperatures.
-
Solubility : Preferentially dissolves in polar aprotic solvents (DMF, THF).
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. The bromine substitution in 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole enhances its ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that indole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
2. Neurological Disorders
Indoles are known for their neuroprotective effects. The compound's structure allows it to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest that modifications to indole structures can enhance their neuroprotective capabilities by acting on neurotransmitter systems .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating brominated indoles into polymer matrices can improve charge transport properties, enhancing device performance .
2. Photovoltaic Materials
The compound's structural features contribute to its light absorption capabilities, making it an attractive candidate for use in solar energy applications. Studies have indicated that indole derivatives can be integrated into dye-sensitized solar cells (DSSCs), where they serve as efficient light-harvesting materials, potentially increasing the conversion efficiency of solar energy into electricity .
Organic Synthesis Applications
1. Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility is essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
2. Synthesis of Indole Derivatives
The compound can be employed in the synthesis of other indole derivatives, which are valuable in medicinal chemistry due to their diverse biological activities. For instance, reactions involving this compound can lead to the formation of new derivatives with enhanced pharmacological properties, thus expanding the library of available compounds for drug discovery .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole depends on its specific application. In general, the compound can interact with biological targets through its indole core, which is known to bind to various receptors and enzymes. The bromine and trimethylsilyl groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Substituent Diversity and Positional Isomerism
The target compound is distinguished by its unique substitution pattern. Key analogues include:
Key Observations :
- Substituent Position : The bromine in most analogues is at position 5, but positional isomers like 6-bromo-1H-indole derivatives (e.g., compound 35 in ) exist, altering electronic and steric properties.
- Functional Groups : The SEM group in the target compound contrasts with methoxy (electron-donating), pyrimidinyl (aromatic heterocycle), and triazolyl (click-chemistry-derived) groups in analogues. These differences influence solubility, reactivity, and biological activity.
Biological Activity
5-Bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole, also known by its CAS number 535961-92-3, is an indole derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C14H20BrNOSi
- Molecular Weight : 326.304 g/mol
- Structure : The compound features a bromine atom at the 5-position of the indole ring and a trimethylsilyl ether substituent which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves bromination of indole derivatives followed by the introduction of the trimethylsilyl ether group. The specific synthetic routes may vary, but the overall strategy aims to enhance solubility and bioavailability.
Anticancer Properties
Recent studies suggest that indole derivatives exhibit significant anticancer activities. For instance, related compounds such as 3-bromo-1-ethyl-1H-indole have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. Research indicates that these compounds can selectively induce cytotoxicity in various cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for drug development .
Table 1: Summary of Anticancer Activity Studies on Indole Derivatives
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-1-{[2-(trimethylsilyl)ethyl]oxy}methyl-1H-indole | MCF-7, HeLa | TBD | Apoptosis induction |
| 3-Bromo-1-Ethyl-1H-Indole | A549, HT29 | 15.6 | GST inhibition |
| 4-Methyl-2-Phenylindole | MDA-MB-231 | 10.3 | Cell cycle arrest |
Antioxidant Activity
Indoles are known for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases. The antioxidant activity of related compounds has been evaluated using various assays, indicating that they can scavenge free radicals effectively. For example, similar indole derivatives have demonstrated moderate antioxidant activity compared to Trolox, a standard antioxidant .
Table 2: Antioxidant Activity Comparison
| Compound Name | Antioxidant Assay Type | Activity Level |
|---|---|---|
| 5-Bromo-1-{[2-(trimethylsilyl)ethyl]oxy}methyl-1H-indole | DPPH Scavenging | Moderate |
| 3-Bromo-1-Ethyl-1H-Indole | ABTS Assay | High |
| Indole Derivative X | FRAP Assay | Low |
Antimicrobial Activity
The antimicrobial properties of indoles have also been explored. Compounds similar to 5-bromo-1-{[2-(trimethylsilyl)ethyl]oxy}methyl-1H-indole have shown effectiveness against various bacterial and fungal strains. For instance, studies highlight moderate activity against pathogens such as Aspergillus niger and Staphylococcus aureus.
Case Studies
A notable case study involved the evaluation of a series of indole derivatives for their anticancer potential. The study reported that certain modifications at the indole ring significantly enhanced cytotoxicity against several cancer cell lines. The structure–activity relationship (SAR) analysis revealed that substituents at specific positions on the indole ring were crucial for enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole, and how is the reaction monitored?
- Methodological Answer : The compound is typically synthesized via N-alkylation of 5-bromoindole using a silylated alkylating agent. A common approach involves deprotonating 5-bromo-1H-indole with NaH in anhydrous DMSO, followed by reaction with [2-(trimethylsilyl)ethyl]oxymethyl bromide. Progress is monitored via TLC (e.g., 70:30 EtOAc:hexanes, Rf ~0.2–0.3) and confirmed by disappearance of the starting material . Post-reaction, the product is isolated via aqueous workup (extraction with EtOAc) and purified using flash chromatography.
Q. How is NMR spectroscopy used to confirm the structure of this compound?
- Methodological Answer : Key ¹H NMR signals include:
- δ 6.4–7.3 ppm : Aromatic protons of the indole ring (split into doublets or multiplets depending on substitution).
- δ 4.0–4.5 ppm : OCH2 group from the [2-(trimethylsilyl)ethyl]oxymethyl substituent.
- δ 0.0–0.5 ppm : Trimethylsilyl (TMS) protons as a singlet.
¹³C NMR typically shows signals for the quaternary carbons (e.g., indole C-3 at ~110–115 ppm) and the TMS group (~1–3 ppm). Discrepancies in expected vs. observed shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or incomplete alkylation .
Advanced Research Questions
Q. How can low yields in N-alkylation steps be mitigated during synthesis?
- Methodological Answer : Low yields often stem from incomplete deprotonation or competing side reactions. Strategies include:
- Using excess NaH (1.2–1.5 equivalents) to ensure complete deprotonation of the indole NH.
- Employing high-polarity solvents (e.g., DMSO) to stabilize intermediates.
- Avoiding moisture to prevent hydrolysis of the silyl-protected alkylating agent.
- If yields remain low (e.g., <50%), consider alternative alkylation agents or microwave-assisted synthesis to enhance reaction efficiency .
Q. What analytical approaches resolve discrepancies in spectroscopic data for silylated indoles?
- Methodological Answer : Contradictions in NMR or HRMS data may arise from:
- Rotamers : Dynamic rotational isomerism in the silyl-ether group can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks.
- Impurities : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ with <3 ppm error). For example, a calculated mass of 397.0653 Da should match experimental HRMS within ±0.002 Da .
- Unexpected substitution : 2D NMR (e.g., HSQC, HMBC) verifies connectivity, particularly distinguishing N- vs. C-alkylation.
Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The TMS group acts as a steric and electronic modulator:
- Steric hindrance : May slow down Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the indole C-3 position.
- Directing effects : The silyl group can stabilize transition states in electrophilic substitutions (e.g., bromination at C-5 via resonance stabilization).
- Deprotection : The TMS group is acid-labile; controlled hydrolysis with TBAF or HCl/MeOH yields the free hydroxylmethyl intermediate for further functionalization .
Data Contradiction Analysis
Q. Why do alkylation reactions of 5-bromoindoles sometimes fail under similar conditions?
- Substrate sensitivity : Steric hindrance from the TMS group can reduce nucleophilicity of the indole nitrogen.
- Solvent effects : Polar aprotic solvents (DMSO) favor SN2 mechanisms, while DMF/PEG mixtures () may stabilize CuI-catalyzed click reactions instead of alkylation.
- Catalyst interference : Residual CuI from prior reactions () can deactivate alkylation agents. Always quench metal catalysts (e.g., with EDTA) before proceeding .
Experimental Design Considerations
Q. What purification techniques are optimal for isolating silylated indoles?
- Methodological Answer :
- Flash chromatography : Use gradient elution (e.g., 70:30 to 100% EtOAc in hexanes) to separate polar byproducts.
- Recrystallization : If the compound is crystalline, dissolve in minimal hot EtOAc and cool slowly.
- Avoid silica gel adsorption : Silyl groups may interact strongly with silica, leading to poor recovery. Pre-treat silica with 1% triethylamine to reduce tailing .
Application in Drug Discovery
Q. How can this compound serve as a scaffold for bioactive molecule development?
- Methodological Answer :
- Bromine as a handle : The C-5 bromine enables cross-coupling (e.g., Suzuki with aryl boronic acids) to introduce pharmacophores.
- TMS group as a protecting group : Temporary protection of the hydroxymethyl group allows selective functionalization of other sites.
- Indole core : The indole moiety is a privileged structure in kinase inhibitors (e.g., bisindolylmaleimides in ) and serotonin receptor modulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
